(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol
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Overview
Description
(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol is a synthetic organic compound that features a unique combination of a bromothiophene ring, a sulfonyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol typically involves multiple steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Sulfonylation: The 5-bromothiophene is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Azetidine Formation: The sulfonylated bromothiophene is reacted with an azetidine derivative under suitable conditions to form the azetidine ring.
Methanol Addition: Finally, the azetidine compound is treated with methanol under acidic or basic conditions to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfonyl and azetidine groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structural features may contribute to the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of (1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol
- (1-((5-Fluorothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol
- (1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)methanol
Uniqueness
(1-((5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)methanol is unique due to the presence of the bromine atom, which can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. The combination of the bromothiophene ring, sulfonyl group, and azetidine ring provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C8H10BrNO3S2 |
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Molecular Weight |
312.2 g/mol |
IUPAC Name |
[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]methanol |
InChI |
InChI=1S/C8H10BrNO3S2/c9-7-1-2-8(14-7)15(12,13)10-3-6(4-10)5-11/h1-2,6,11H,3-5H2 |
InChI Key |
WQOFITCBQIBMFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)CO |
Origin of Product |
United States |
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